Bench chemicals
Bench Chemicals
  • Home
  • Products
    • Inhibitors/Agonists
      • Natural Products
        Thiophenes Nature Product Other Natural Product Phenols
        More
      • Biochemical Reagents
        Biochemicals and Reagents Biochemical Assay Reagent Dye Reagent Intermidate and Others
        More
      • Anti-infection
        HCV Antibacterial CCR Antiparasitic Antifungal
        More
      • Other Inhibitors
        Other Targets Phosphatase
        More
      • Apoptosis
        Caspase Bcl-2 TNF-alpha Apoptosis Inducer
        More
      • Cytoskeleton
        PKC Integrin HSP Kinesin
        More
      • Biochemical Reagent
        Intermediate and Others
        More
      • MAPK/ERK Pathway
        ERK JNK p38 MAPK Raf
        More
      • JAK/STAT Signaling
        EGFR
        More
      • Membrane Transporter/Ion Channel
        Proton Pump Potassium Channel Sodium Channel Calcium Channel AChR NMDAR CFTR TRP Channel Na+/Ca2+ Exchanger P-gp
        More
      • Autophagy
        CXCR LRRK2 ULK Cell Autophagy SPHK
        More
      • Cell Cycle
        Aurora Kinase CDK APC Microtubule/Tubulin DNA/RNA Synthesis Haspin Kinase Chk FOX DHFR Casein Kinase PLK G-quadruplex Mps1 LIMK CRM1 PAK PPAR PTEN
        More
      • Immunological Agents
        Apremilast
        More
      • Metabolic Enzyme
        GST RAR/RXR NAMPT IDH PDE Thrombin HMGCR Adenosine Receptor MAO FXR Phospholipase Carbonic Anhydrase
        More
      • Immunology/Inflammation
        Histamine Receptor COX IL Receptor
        More
      • Ubiquitin
        E1/E2/E3 Enzyme DUB p97
        More
      • Antibacterials
        Iseganan
        More
      • Neuronal Signaling
        NK Receptor AChE Adrenergic Receptor 5-HT Receptor Dopamine Receptor CaMK
        More
      • Antidementia Agents
        Davunetide
        More
      • Protease
        Ser/Thr Protease MMP Secretase
        More
      • Antipsychotics
        Neboglamine
        More
      • Gastrointestinal Agents
        Dexloxiglumide
        More
      • GPCR/G Protein
        Prostaglandin Receptor Endothelin Receptor Angiotensin Receptor OX Receptor Vasopressin Receptor
        More
      • Antineoplastics
        Upamostat Ribociclib
        More
      • Blood Glucose Regulators
        Saxagliptin
        More
      • Endocrinology/Hormones
        Renin Glucocorticoid Receptor ERR Androgen Receptor GPCR Opioid Receptor
        More
      • Protein Tyrosine Kinase/RTK
        DYRK Tie-2
        More
      • Cardiovascular Agents
        Clevidipine Butyrate Omapatrilat
        More
      • Antispasticity Agents
        Arbaclofen
        More
      • Epigenetics
        Histone Methyltransferase HIF
        More
      • DNA Damage
        Topoisomerase HDAC
        More
      • Anti-Addiction Agents
        More
      • Ophthalmic Agents
        Latanoprostene bunod
        More
      • Respiratory Tract
        Treprostinil Macitentan
        More
      • Antivirals
        Faldaprevir Telaprevir Dolutegravir
        More
      • Genitourinary Agents
        Vibegron
        More
      • Anticonvulsants
        Rufinamide
        More
    • Chemical Reagents
      • Organic Building Blocks
        Chlorides Trifluoromethyls Aryls Fluorinated Building Blocks Esters Bromides Alkenyls Nitriles Carboxylic Acids Nitroes Iodides Ketones Aliphatic Chain Hydrocarbons Polycyclic aromatic hydrocarbons Aliphatic Cyclic Hydrocarbons Sulfides Amines Benzene Compounds Sulfamides Sulfonates Thioureas Difluoromethyls Alkynyls Phosphoruses Sulfones Oximes Amides Hydrazines Thiols Thioesters Alkyls Amidines Sulfonic Acids Ethers Thiophenols Alcohols Ureas Protective Groups Isocyanates and Isothiocyanates Sulfonyl Chlorides Carboxylic Acid Salts Sulfoxides Aldehydes Hydroxylamines Azoes Hydrazides Guanidines Isocyanides Acyl Chlorides Anhydrides Benzyl bromides
        More
      • Heterocyclic Building Blocks
        Pyridines Isoxazoles Morpholines Oxetanes Furans Other Aliphatic Heterocycles Piperazines Indoles Other Aromatic Heterocycles Pyrazoles Piperidines Benzodioxans Quinolines Dioxolanes Isoquinolines Pyrrolidines Azetidines Thiomorpholines Pyrrolines Triazoles Pyrimidines Pyrroles Oxazoles Pyrazines Thiazolidines Thiazoles Benzimidazoles Benzoxazoles Indolines Quinazolines Imidazoles Triazines Quinoxalines Oxadiazoles Tetrahydropyrans Benzothiazoles Quinuclidines Thiadiazoles Phthalazines Isothiazoles Tetrahydroquinolines Benzofurans Oxazolines Epoxides Pyridazines Imidazolines Tetrahydroisoquinolines Purines Naphthyridines Imidazolidines Tetrahydrofurans Oxazolidines Pyrans Indazoles Benzothiophenes Carbazole Series Tetrazoles Thiazines Benzisoxazoles Cinnolines Oxazines Acridinium Series Spiroes
        More
      • Organometallic Reagents
        Organoboron Organometallic Reagent
        More
      • Chemical Biology
        Glycoscience
        More
      • Synthetic Reagents
        Synthetic Reagent Others Condensation Agents Fluorination C-C Bond Formation Halogenation Reagents Phase Transfer Catalysts Trifluoromethylation Difluoromethylation C-X Bond Formation
        More
      • Asymmetric Synthesis
        Chiral Building Blocks
        More
      • Specialty Synthesis
        Ionic Liquids Fluorous Synthesis
        More
      • Catalysis Chemistry
        Metal Catalysts Nitrogen-Donor Ligands
        More
    • Bioactive Chemicals
      • Amino acids
        Amino acid derivatives Amino acid
        More
      • ADC-linkers
        ADC-linker
        More
      • Standard Substrates
        Standard Substrate
        More
      • Peptides
        Peptide
        More
      • APIs
        API
        More
      • Analytical Science
        Labeled Basic Reagent Labeled Amino Acids and Derivatives Labeled Reagents for Food Safety Inspection
        More
      • DNA/RNA
        Nucleosides and Nucleotides
        More
      • Others
        eIF CRISPR/Cas9 IRE1 Sigma Receptor
        More
      • Enzyme
        Enzymes
        More
      • Pesticides
        Pesticide
        More
    • Catalysts and Ligands
      • Lanthanide element
        Erbium Europium Gadolinium Holmium Neodymium Lutetium Dysprosium Lanthanum Cerium Praseodymium Samarium Thulium Terbium Ytterbium
        More
      • Nonchiral nitrogen ligands
        Amine Ligands Phthalocyanine-porphyrin Ligands Bipyridine or Terpyridine Ligands Phenanthroline Ligands Achiral NHC Ligands Other Achiral Nitrogen Ligands Aza-crown Ethers Phenylpyridine Ligands Achiral BOX or PyBox Pyridine Ligands Achiral OX or FeOX Ligands Pincer Ligands Achiral Salen Ligands
        More
      • Nonchiral phosphine ligands
        Aryl-phosphine Ligands Ferrocene phosphine Ligands Other Achiral Phosphine Ligands Alkyl-phosphine Ligands Achiral Aminophosphine Ligands
        More
      • Nonchiral oxygen ligands
        Acac Ligands Achiral Crown Ligands Achiral BINOLs Ligands Other Achiral Oxygen Ligands MOF Linkers
        More
      • Transition metal
        Iron Rhodium Zinc Copper Gold Ruthenium Iridium Cobalt Platinum Palladium Manganese Titanium Vanadium Nickel Rhenium Molybdenum Silver Yttrium Cadmium Osmium Chromium Scandium Tin Tungsten Tantalum
        More
      • Photocatalysts
        Other photocatalysts Photocatalysts Iridiums Photocatalysts Rutheniums Photocatalysts Acridinium Series
        More
      • Alkali metal
        lithium Potassium Rubidium Sodium
        More
      • Chiral Resolving Reagents
        Other Resolving Reagents Acid Resolving Reagents Amino Alcohol Resolving Reagents Amine Resolving Reagents Amino Acid Resolving Reagents Cinchona Alkaloid Resolving Reagents Tartaric Acids Resolving Reagents
        More
      • Main-group metals
        Gallium Main group Aluminum Bismuth Indium Main group Tin Lead
        More
      • Metalloid
        Germanium Antimony Boron
        More
      • Chiral catalyst
        Cinchona Alkaloids Proline-Based Organocatalysts Chiral N-Triflyl Phosphoramides Chiral Phosphoric Acids Chiral Thiourea Catalyst MacMillan Imidazolidinone Organocatalysts Amino acid catalyst
        More
      • Chiral phosphine ligands
        Chiral Phosphoramidite Ligands Binap Ligands Other Chiral Phosphine Ligands DuPhos-BPE DIOP Ligands PFA Ligands PHOX Ligands DIPAMP Josiphos MeOBIPHEP Ligands Chiral Aminophosphine Ligands
        More
      • Chiral nitrogen ligands
        NHC Ligands DACH or Trost Ligands DPEN Ligands Salen Ligands BOX or PyBox Other Chiral Nitrogen Ligands BINAM Ligands
        More
      • Other ligands
        Chiral Carbon Ligands Olefin Ligands Chiral Olefin Ligands
        More
      • Chiral oxygen ligands
        BINOLs TADDOLs
        More
      • Chiral Auxiliaries
        Other Chiral Auxiliaries Oxazolidinone Derivatives Sulfinamide Derivatives Camphorsultam Derivatives
        More
      • Alkaline-earth metal
        Barium Calcium Magnesium Strontium
        More
    • Materials Science
      • Organic Pigments
        Organic Pigment
        More
      • Organic ligands for MOF materials
        Other MOF ligands Nitrogen containing MOF ligands Halogen series Porphyrin series MOF ligands of nitrogenous carboxylic acids Carboxylic MOF ligands Organic frame monomer block
        More
      • Material Others
        Material Other
        More
      • Optical Materials
        Fluorescence Materials Fluorescent Probes Near-Infrared (NIR) Dyes
        More
      • Electronic Materials
        Liquid Crystal (LC) Materials Molecular Conductors Organic Solar Cell (OPV) Materials
        More
      • Organic monomer of COF
        Amino COF monomer Cyano COF monomer Aldehyde based COF monomer Boric acid COF monomer Alkynyl COF monomer
        More
      • Polymer Science
        Resins Monomers Polymer Additives
        More
      • Material Building Blocks
        Solubility Enhancing Reagents
        More









  • Service
  • Articles
    Articles
    • Maraviroc Could Enhance How the Brain Links Memories
    • Zanubrutinib Shrinks Tumors in 80% of Patients with Lymphoma in Trial
    • Clinical Study of Sodium Selenate as a Disease-modifying Treatment ...
    • New Material Could Improve Gastrointestinal Drug Delivery of Medicines
    • Researchers Synthesize Anticancer Compound Moroidin
    • Computational Design To Create Anticancer Agent – a Novel Tubulin Inhibitor
    • Compound Silences Hippocampal Excitability and Seizure Propensity in Mice
    • Molecules Synthesized that Inhibit Effects of Common Anticoagulant Drug
    • Reducing the Side Effects of Weight Gain Associated with Diabetes Drugs
    • New SARS-CoV-2 Therapeutics Drugs - March 2022 Summary
    • Small-Molecule Cocktail Enhance Therapeutic Uses of Stem Cells
       
    • Glycine Transporter Presents New Thinking for Treating Psychiatric ...
    • Drug Repurposing Screens Reveal Nine Potential New COVID-19 ...
    • Diabetes Drug Metformin Exposes Vulnerability in HIV
    • Ibuprofen Disrupts Key Protein Complex in Colorectal Cancers
    • Use Existing Drugs to Treat Cancers
    • Triptonide from Chinese Herb Exhibits Reversible Male ...
    • SARM1 as a Potential Drug Target for Parkinson's and Alzheimer's ...
    • Smoking Cessation Drug Cytisine May Treat Parkinson’s in Women
    • Sesame Seed Chemical Sesaminol Alleviates Parkinson’s Symptoms ...
    • Naltrexone Used as Alternative to Opioids for Chronic Pain
  • Order
  • About
    • About Us
    • Contact
img
  • Home
  • Articles

New SARS-CoV-2 Therapeutics (including Investigational) Drugs - March 2022 Summary

The importance of SARS-CoV-2 treatments has been widely recognized in the current global epidemic and the need to build a third line of defense, namely therapeutics, to improve epidemic control. According to incomplete statistics, the new COVID therapeutic drugs currently under development and marketed worldwide include PAXLOVID, an oral antiviral drug developed by Pfizer, Molnupiravir, an oral antiviral drug developed by Merck Sharp & Dohme and Ridgeback, a new COVID drug developed by a British pharmaceutical company in collaboration with Vir Biotechnology, and Sotrovimab, an antibody-drug developed by Eli Lilly and Co. Antibody-drug Sotrovimab, Eli Lilly and Company's SARS-CoV-2 neutralizing antibody Bebtelovimab, and Ensovibep, a new DARPin antiviral therapy developed by both Molecular Partners and Novartis. Here we take a look at the latest research progress of the new COVID19 potent drugs.

Paxlovid

This is an oral small molecule SARS-CoV-2 treatment for the treatment of adults with mild to moderate SARS-CoV-2 pneumonia (COVID-19) with risk factors for progression to severe diseases, such as advanced age, chronic kidney disease, diabetes, cardiovascular disease, chronic lung disease, and other high-risk factors for severe disease.

Paxlovid COVID-19 studies


Paxlovid COVID-19 mortality result


Paxlovid COVID-19 hospitalization result


Paxlovid COVID-19 outcomes


In 2021, Pfizer's final analysis showed that the clinical effectiveness of the SARS-CoV-2 drug PAXLOVID was consistent with the interim results published in November. The risk of hospitalization and death from any cause was reduced by 89% when treated within 3 days of symptom onset compared to the placebo. It was announced by Pfizer on December 14, and the full study data are expected to be released later this month. On December 22, 2021, the U.S. Food and Drug Administration approved Paxlovid, the first oral drug available for emergency use in the treatment of COVID infections. On December 26, 2021, the Israeli Ministry of Health issued a statement saying that it had approved the emergency use of Paxlovid, an oral drug manufactured by Pfizer Inc. On December 31, 2021, the UK Medicines and Healthcare products Regulatory Agency (MHRA) said that it had approved the use of Pfizer's SARS-CoV-2 oral drug Paxlovid. On January 2, 2022, German Federal Health Minister Lauterbach announced that the German federal government hopes to give urgent approval to the oral drug "Paxlovid" in January.

On January 17, 2022, Canadian health regulators approved Pfizer Canada's oral drug PAXLOVID for the treatment of neointima in adults over the age of 18. On February 11, 2022, the State Drug Administration (SDA) granted conditional approval to Pfizer's neointima drug in accordance with the relevant provisions of the Drug Administration Law and in accordance with the special drug approval procedure. Nematovir tablets/ritonavir tablets combination package (i.e. Paxlovid) import registration.

Molnupiravir

Molnupiravir (EIDD-2801) is an orally bioavailable isopropyl ester prodrug of the ribonucleoside analog EIDD-1931, an antiviral oral drug.

Molnupiravir for COVID-19


Molnupiravir COVID-19 studies


Molnupiravir COVID-19 mortality results


Molnupiravir COVID-19 hospitalization results


Molnupiravir COVID-19 outcomes


On October 1, 2021, Merck Sharp & Dohme and Ridgeback announced that their collaborative development of the antiviral oral drug molnupiravir yielded positive results in a Phase 3 study in patients with mild or moderate COVID pneumonia: it reduced the risk of hospitalization or death by approximately 50% compared to placebo. on November 4, 2021, the UK Medicines and Healthcare products Regulatory Agency (MHRA) has approved the marketing of molnupiravir (MK-4482, EIDD-2801) in the UK for the treatment of adult patients with mild to moderate COVID-19 who are at high risk of severe disease and hospitalization. On December 28, 2021, the Indian Minister of Health and Family Welfare, Mansukh Mandaviya, tweeted that the Indian Ministry of Health and Welfare Ministry approved the use of Molnupiravir.

Sotrovimab

Sotrovimab is a SARS-CoV-2 antibody drug developed by a British pharmaceutical company in collaboration with VIR Biotechnology that is effective against Omicron mutant strains. sotrovimab resists all stinger protein mutations in Omicron mutant strains, not just key mutations.

Sotrovimab COVID-19 studies


Sotrovimab COVID-19 mortality results


Sotrovimab COVID-19 hospitalization result


Sotrovimab COVID-19 outcomes


Sotrovimab is currently approved in approximately 12 countries, including the United States, where the antibody-drug reduced the risk of hospitalization and death by 79% in patients with mild to moderate new COVID disease in trials. Data from the Phase 3 COMET-ICE trial showed that in high-risk, newly diagnosed COVID-19 patients, Sotrovimab was able to reduce hospitalization or mortality by 85% compared to placebo. VIR CEO George Scangos said that given recent preclinical data from the company's laboratory, as well as other independent laboratories, suggesting that Sotrovimab retains activity against the rapidly spreading Omicron variant and all other variants currently tested. However, the veracity of the positive COVID-19 trial data claimed by major foreign drug companies has also been widely questioned by the foreign public. Previously, the British Medical Journal, an international authoritative journal, disclosed that the clinical trial data of Pfizer's COVID19 vaccine was falsified, and the trial data showed that Pfizer's much-advertised vaccine with 95% ultra-high effectiveness was allegedly falsely advertised, and the actual efficiency rate may only be 19-29%, which means that the efficiency of Pfizer's vaccine is far below the minimum standard of 50% approved by the U.S. FDA.

Bebtelovimab

Bebtelovimab is a neutralizing IgG1 monoclonal antibody (mAb) against the SARS COV-2 spine protein that maintains binding and neutralizing activity against all currently known and reported variants, including Omicron and BA.2. This approval is based on a phase 2 randomized single-dose clinical trial evaluating the efficacy of bebtelovimab alone and bebtelovimab in combination with other monoclonal antibodies for the treatment of mild to moderate COVID-19.

Bebtelovimab COVID-19 study


Bebtelovimab COVID-19 mortality result


Bebtelovimab COVID-19 hospitalization result


Bebtelovimab COVID-19 outcomes


On February 11, 2022, the U.S. Food and Drug Administration (FDA) granted Emergency Use Authorization (EUA) for Bebtelovimab, a new monoclonal antibody for the treatment of COVID-19 that remains active against the Omicron variant. The EUA for Bebtelovimab is for the treatment of mild to moderate COVID-19 and is indicated for COVID- 19 test positive in adult and pediatric patients (12 years and older, weighing at least 40 kg) who are at high risk of progression to severe COVID-19, including hospitalization and death. Bebtelovimab works by binding to the spike protein of the virus that causes COVID-19, similar to other monoclonal antibodies that are licensed for the treatment of patients at high risk for mild to moderate COVID-19. Bebtelovimab is not licensed for hospitalization for COVID-19 or for COVID-19 in patients requiring oxygen therapy in patients. Bebtelovimab treatment has not been studied in patients hospitalized for COVID-19. Monoclonal antibodies, such as Bebtelovimab, may lead to poor clinical outcomes when administered to patients requiring high-flow oxygen or mechanical ventilation who are hospitalized for COVID-19. The EUA for Bebtelovimab is supported by clinical and non-clinical data. Clinical data are from a phase 2, randomized, single-dose clinical trial evaluating the efficacy of Bebtelovimab alone and Bebtelovimab in combination with other monoclonal antibodies for the treatment of mild to moderate COVID-19.

Ensovibep

Recently, the biotechnology company Molecular Partners announced that its partner Novartis has submitted an Emergency Use Authorization (EUA) application to the U.S. Food and Drug Administration (FDA) for the use of ensovibep (MP0420), a novel DARPin antiviral therapy, for the treatment of COVID-19.

Ensovibep COVID-19 studies


Ensovibep COVID-19 mortality result


Ensovibep COVID-19 hospitalization result


Ensovibep COVID-19 outcomes


Novartis said results from the Phase 2 study of 407 patients who received a single intravenous dose of Ensovibep showed that all three dosing groups met the primary endpoint - producing a statistically significant reduction in viral load over 8 days - compared to placebo. The secondary endpoint (hospitalization and/or emergency room visits or death associated with COVID-19) showed an overall 78% reduction in the risk of events in the ensovibep group compared to the placebo group. The treatment groups were largely balanced in terms of demographics, baseline, and disease characteristics. There were 99 patients in the placebo group with 6 events (incidence rate of 6.0%); 5 patients were hospitalized, 2 of whom died due to worsening COVID-19 and 1 patient had only one visit to the emergency room. Of the 301 patients treated with ensovibep, 4 events occurred, 2 patients were hospitalized, and 2 patients required emergency care (incidence rate of 1.3%). There were no deaths among the patients treated with ensovibep. All doses were well tolerated and there were no unexpected safety issues with any dose. 75 mg is the planned dose for further studies. The data will now be further reviewed so that Novartis and Molecular Partners can determine the next steps in the program. A recent in vitro analysis also showed that ensovibep was able to completely neutralize pseudoviruses containing the same mutation as the omicron variant.

As the SARS-CoV-2 virus evolves, multiple solutions are needed to combat this pandemic, and therapeutic drugs will play an equally important role in addition to vaccination and conventional outbreak control measures. The use of medications will reduce the rate of hospitalization and mortality and ultimately diminish the threat to human health and the enormous burden it poses to public health.


Related compounds at BenchChem for research use:

Compounds CAS RN Details
Paxlovid 2628280-40-8 https://www.benchchem.com/product/B3392351
Molnupiravir 2349386-89-4 https://www.benchchem.com/product/B613847

Popular Articles

  • img
    Maraviroc Could Enhance How the Brain Links Memories
  • img
    Zanubrutinib Shrinks Tumors in 80% of Patients with Lymphoma in Trial
  • img
    Clinical Study of Sodium Selenate as a Disease-modifying Treatment for Dementia
  • img
    New Material Could Improve Gastrointestinal Drug Delivery of Medicines
  • img
    Researchers Synthesize Anticancer Compound Moroidin
  • img
    Computational Design To Create Anticancer Agent – a Novel Tubulin Inhibitor
Bench Chemicals
  • 5999 Trade Center Dr., Austin, TX 78744
  • (601) 213-4426
  • info@benchchem.com
  • Mon.-Fri. 9:00 AM - 5:00 PM
Product Category
  • Inhibitors/Agonists
  • Chemical Reagents
  • Bioactive Chemicals
  • Catalysts and Ligands
  • Materials Science
 
  • Impurities
  • Reference Standards
  • Natural Products
  • Labelled Products
  • Main Products
Information
  • Products
  • News
  • Service
  • About Us
  • Contact Us
Copyright © 2022 BenchChem. All rights reserved
img
Home